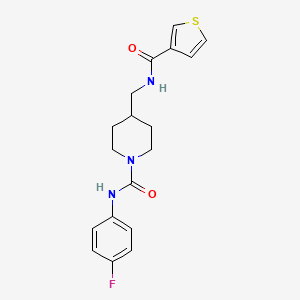
N-(4-fluorophenyl)-4-((thiophene-3-carboxamido)methyl)piperidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluorophenyl)-4-((thiophene-3-carboxamido)methyl)piperidine-1-carboxamide is a synthetic organic compound that features a piperidine ring substituted with a fluorophenyl group and a thiophene carboxamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-4-((thiophene-3-carboxamido)methyl)piperidine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Piperidine Ring: Starting from a suitable piperidine precursor, the piperidine ring is functionalized to introduce the carboxamide group.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Thiophene Carboxamide Moiety: The thiophene carboxamide group is attached through an amide bond formation reaction, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
化学反应分析
Types of Reactions
N-(4-fluorophenyl)-4-((thiophene-3-carboxamido)methyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its structural features that may interact with biological targets.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of N-(4-fluorophenyl)-4-((thiophene-3-carboxamido)methyl)piperidine-1-carboxamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The fluorophenyl and thiophene moieties could contribute to binding affinity and specificity.
相似化合物的比较
Similar Compounds
- N-(4-chlorophenyl)-4-((thiophene-3-carboxamido)methyl)piperidine-1-carboxamide
- N-(4-bromophenyl)-4-((thiophene-3-carboxamido)methyl)piperidine-1-carboxamide
- N-(4-methylphenyl)-4-((thiophene-3-carboxamido)methyl)piperidine-1-carboxamide
Uniqueness
N-(4-fluorophenyl)-4-((thiophene-3-carboxamido)methyl)piperidine-1-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical properties, such as its lipophilicity, metabolic stability, and binding interactions with biological targets.
生物活性
N-(4-fluorophenyl)-4-((thiophene-3-carboxamido)methyl)piperidine-1-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a piperidine ring, a fluorophenyl group, and a thiophene carboxamide moiety. Its IUPAC name is N-(4-fluorophenyl)-4-[(thiophene-3-carbonylamino)methyl]piperidine-1-carboxamide. The structure can be summarized as follows:
| Component | Description |
|---|---|
| Piperidine Ring | A six-membered ring containing one nitrogen atom |
| Fluorophenyl Group | A phenyl ring substituted with a fluorine atom |
| Thiophene Moiety | A five-membered ring containing sulfur |
| Carboxamide Group | A functional group containing a carbonyl and an amine |
The biological activity of this compound is hypothesized to involve interactions with various biological targets, including enzymes and receptors. The fluorophenyl and thiophene moieties are likely to enhance binding affinity and specificity due to their electronic properties, potentially modulating the activity of target proteins through competitive inhibition or allosteric modulation.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives of thiophene have shown potent activity against both Gram-positive and Gram-negative bacteria.
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.008 | |
| Escherichia coli | 0.046 | |
| Streptococcus pneumoniae | 0.03 |
Mechanistic Insights
Research suggests that the compound may act on bacterial topoisomerases, which are crucial for DNA replication and transcription. Inhibition of these enzymes can lead to bacterial cell death, making it a potential candidate for antibiotic development.
Case Studies
In a study focusing on similar piperidine derivatives, compounds demonstrated significant agonistic activity at specific receptors, such as the motilin receptor, which is involved in gastrointestinal motility. The findings suggested that modifications in the piperidine structure could enhance receptor binding and subsequent biological responses.
Example Study Findings
- Motilin Receptor Agonism :
- Antibacterial Potency :
属性
IUPAC Name |
N-(4-fluorophenyl)-4-[(thiophene-3-carbonylamino)methyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2S/c19-15-1-3-16(4-2-15)21-18(24)22-8-5-13(6-9-22)11-20-17(23)14-7-10-25-12-14/h1-4,7,10,12-13H,5-6,8-9,11H2,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYSEZYKUBPPTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CSC=C2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














